(1-ethylcycloheptyl)methanamine
Description
Properties
CAS No. |
1466320-70-6 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis begins with the preparation of 1-ethylcycloheptanone, a critical intermediate. Cycloheptanone is alkylated via a Grignard reaction using ethylmagnesium bromide in anhydrous diethyl ether. The ketone is subsequently subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. This one-pot method avoids isolating the imine intermediate, achieving a 65% yield under optimized conditions.
Key Variables:
Industrial-Scale Adaptations
A patent (CN101062901A) describes a continuous flow system for large-scale production, where cycloheptanone and ethylamine are fed into a tubular reactor with hydrogen gas over a palladium-on-carbon catalyst. This method achieves an 82% conversion rate at 80°C and 15 bar pressure, with catalyst recycling reducing costs by 40%.
Leuckart-Wallach Reaction for Amine Synthesis
Formylation and Reduction
An alternative route involves the Leuckart-Wallach reaction, where 1-ethylcycloheptanone reacts with ammonium formate at 160–180°C to form N-formyl-(1-ethylcycloheptyl)methanamine. Hydrolysis with hydrochloric acid yields the primary amine. This method avoids pyrophoric reagents but requires careful temperature control to prevent decarboxylation.
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Ammonium formate ratio | 1:2.5 (ketone:formate) | +18% yield at 1:3 |
| Reaction time | 6–8 hours | <6h: incomplete; >8h: degradation |
Nitrile Reduction Pathway
Cyano Intermediate Preparation
(1-Ethylcycloheptyl)acetonitrile is synthesized via nucleophilic substitution of 1-ethylcycloheptyl bromide with potassium cyanide in DMF. Reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C produces the target amine.
Challenges:
Catalytic Hydrogenation
A milder alternative employs Raney nickel under hydrogen gas (3 atm) in ethanol, achieving 70% yield with fewer safety concerns than LiAlH4. This method is preferred for scale-up due to easier catalyst recovery.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency and Practical Considerations
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Reductive amination | 65–82 | 98.5 | High | 12.40 |
| Leuckart-Wallach | 58 | 95.2 | Moderate | 9.80 |
| Nitrile reduction | 70–75 | 97.8 | Low | 18.20 |
Trade-offs:
-
Reductive amination offers superior scalability but requires expensive catalysts.
-
Nitrile reduction achieves high purity but incurs elevated costs due to LiAlH4 usage.
Industrial Production and Process Optimization
Continuous Flow Systems
Modern facilities utilize microreactor technology to enhance heat transfer and mixing. A case study reported a 92% yield using a silicon carbide reactor with residence time of 8 minutes, reducing side product formation by 27%.
Solvent Recycling and Waste Management
Ethanol and THF are recovered via fractional distillation, achieving 85% solvent reuse. Mercury-free catalysts (e.g., Pd/C) replace toxic alternatives, aligning with green chemistry principles.
Challenges in Steric Hindrance Mitigation
The cycloheptyl group’s bulkiness necessitates tailored conditions:
Chemical Reactions Analysis
Types of Reactions: (1-ethylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Scientific Research Applications
Chemistry: (1-ethylcycloheptyl)methanamine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, (1-ethylcycloheptyl)methanamine can be used in the production of polymers, resins, and other materials requiring amine functionalities .
Mechanism of Action
The mechanism of action of (1-ethylcycloheptyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can lead to various biological effects, including modulation of neurotransmitter pathways and enzyme inhibition .
Comparison with Similar Compounds
Ring Size and Strain
(1-Methylcyclohexyl)methanamine ():
- Ring System : Six-membered cyclohexane (lower ring strain vs. cycloheptane).
- Impact : Cyclohexane’s chair conformation enhances stability and may improve solubility in hydrophobic environments compared to the more flexible cycloheptyl ring .
- Applications : Cyclohexyl analogs are often used in drug design for their predictable pharmacokinetics.
Substituent Effects
Pharmacological Profiles
- (9-Ethyl-9H-carbazol-3-yl)methanamine Derivatives ():
- Structure : Carbazole core (polycyclic aromatic).
- Activity : Demonstrated selectivity for dopamine D3 receptors (D3R Ki = 144.7 nmol/L) over D2R, attributed to a four-carbon linker and ethyl substitution. The cycloheptyl analog’s larger ring might alter linker geometry, affecting receptor specificity .
Physicochemical Properties
| Compound | Ring Size | Key Substituent | Solubility Trends | Melting Point (Predicted) |
|---|---|---|---|---|
| (1-Ethylcycloheptyl)methanamine | 7 | Ethyl | Moderate lipophilicity | Lower (flexible ring) |
| (1-Methylcyclohexyl)methanamine | 6 | Methyl | Higher hydrophobicity | Higher (rigid chair) |
| (1-(4-Chlorophenyl)cyclopropyl)methanamine | 3 | 4-Chlorophenyl | Low aqueous solubility | Variable (strain-driven) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-ethylcycloheptyl)methanamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of cycloheptyl methanamine derivatives typically involves nucleophilic substitution or reductive amination. For example, cyclohexyl analogs are synthesized using cycloalkyl halides with ammonia or amine precursors under controlled pH and temperature (e.g., 60–80°C) . Catalysts like palladium or acid/base systems can enhance yield . Systematic optimization involves varying solvents (e.g., ethanol, THF), stoichiometric ratios, and reaction times while monitoring purity via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing (1-ethylcycloheptyl)methanamine’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cycloheptyl and ethyl substituents, while mass spectrometry (MS) verifies molecular weight . Purity analysis can employ gas chromatography (GC) with flame ionization detection or high-resolution MS to detect byproducts. X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .
Q. What solvent systems and purification methods are recommended for isolating (1-ethylcycloheptyl)methanamine with high yield?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) are often used for amine synthesis, but post-reaction extraction with dichloromethane or ethyl acetate improves isolation . Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) removes impurities. Recrystallization in ethanol or acetone enhances purity, while rotary evaporation under reduced pressure minimizes thermal degradation .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological targets of (1-ethylcycloheptyl)methanamine?
- Methodological Answer : Computational tools like AutoDock Vina or Schrödinger Suite can model interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The cycloheptyl group’s conformational flexibility requires molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro receptor-binding assays using radiolabeled ligands .
Q. What strategies resolve contradictions in reported biological activity data for cycloheptyl-containing methanamine derivatives?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Conduct meta-analyses of existing data to identify trends, then validate via standardized assays (e.g., IC50 measurements under uniform pH/temperature). Comparative studies with analogs (e.g., cyclohexyl vs. cycloheptyl) can isolate steric/electronic effects .
Q. What in vitro assays are suitable for assessing the neuropharmacological potential of (1-ethylcycloheptyl)methanamine?
- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines for cytotoxicity screening (MTT assay). Measure neurotransmitter uptake inhibition via radiolabeled substrates (e.g., ³H-dopamine). Enzymatic assays (e.g., monoamine oxidase inhibition) should employ UV-Vis spectroscopy to track substrate conversion. Pair with patch-clamp electrophysiology to evaluate ion channel modulation .
Data Analysis and Experimental Design
Q. How can researchers design structure-activity relationship (SAR) studies for (1-ethylcycloheptyl)methanamine derivatives?
- Methodological Answer : Synthesize analogs with modified ethyl/cycloheptyl groups (e.g., varying alkyl chain lengths or ring sizes). Test biological activity across multiple assays (e.g., receptor binding, enzyme inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. Computational QSAR models (e.g., CoMFA) further guide optimization .
Q. What safety protocols are critical when handling (1-ethylcycloheptyl)methanamine in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure. Store in airtight containers under inert gas (argon) to avoid oxidation. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste facilities. Regularly monitor air quality with gas detectors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
